

Application Notes: Cy7 Tyramide for Enhanced Intracellular Flow Cytometry

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Compound of Interest

Compound Name: Cy7 tyramide

Cat. No.: B12368870

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular flow cytometry is a powerful technique for the single-cell analysis of intracellular proteins, enabling the elucidation of cellular signaling pathways and the identification of rare cell populations. However, the detection of low-abundance targets, such as transcription factors and phosphorylated signaling proteins, can be challenging due to low signal-to-noise ratios. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a robust method to overcome this limitation. When combined with a near-infrared fluorophore like Cy7, this technique offers a highly sensitive approach for intracellular protein detection, minimizing the impact of cellular autofluorescence.

This document provides detailed application notes and protocols for the use of **Cy7 tyramide** in intracellular flow cytometry.

Principle of Tyramide Signal Amplification (TSA)

TSA is an enzyme-mediated detection method that significantly enhances signal intensity. The core principle involves the use of Horseradish Peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide (H_2O_2), HRP catalyzes the conversion of the fluorescently labeled tyramide substrate into a highly reactive radical. These radicals then covalently bind to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. This localized deposition of numerous fluorophores results in a substantial amplification of the

signal at the site of the target protein.[1][2][3] The use of Cy7, a near-infrared dye, is particularly advantageous as it emits in a spectral range where cellular autofluorescence is minimal, thereby improving the signal-to-noise ratio.[2][4]

Key Advantages of Cy7 Tyramide in Intracellular Flow Cytometry

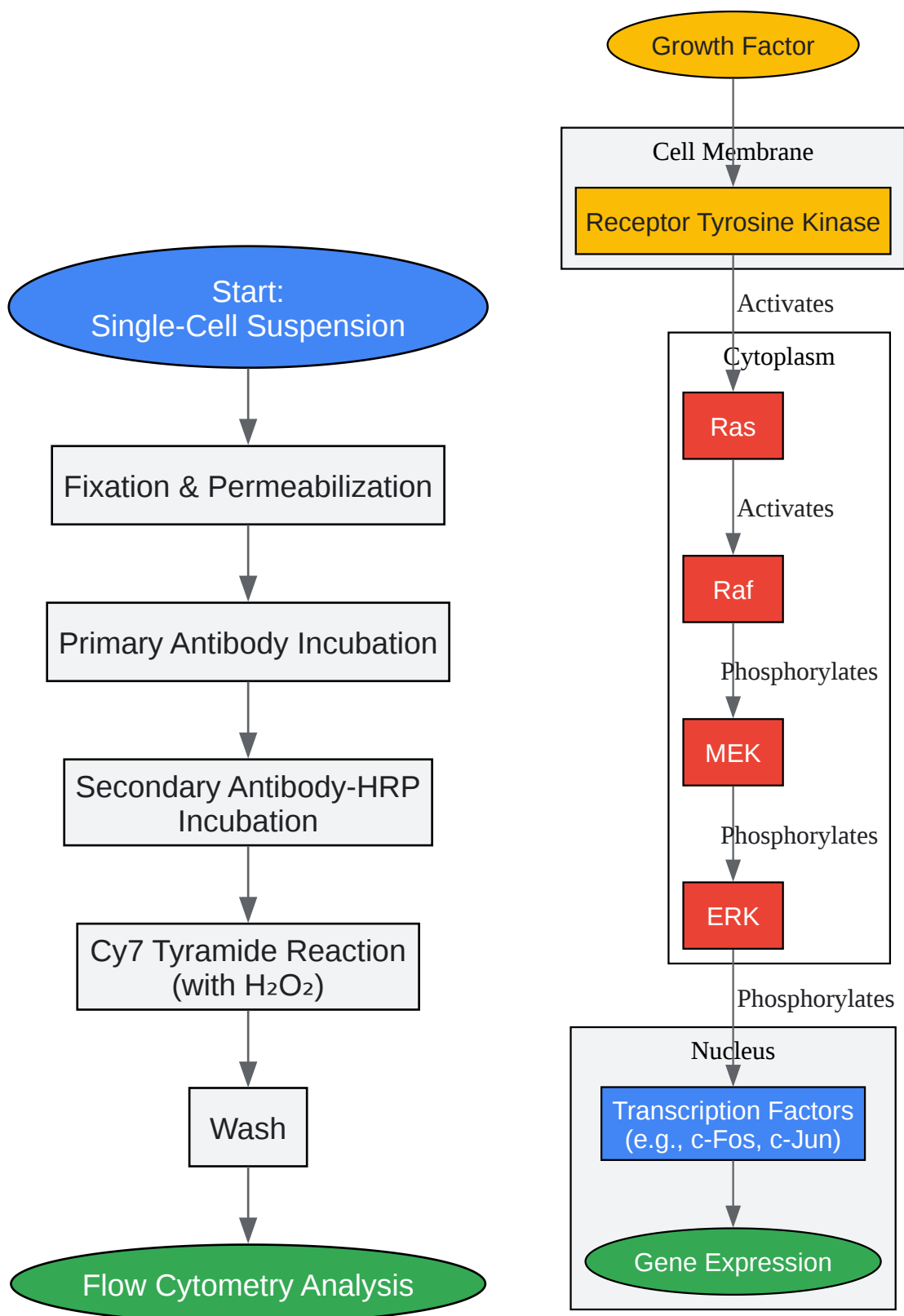
- **Enhanced Sensitivity:** Achieves up to a 100-fold increase in signal amplification, enabling the detection of low-abundance intracellular targets that are often undetectable by conventional staining methods.
- **Improved Signal-to-Noise Ratio:** The near-infrared emission of Cy7 minimizes interference from cellular autofluorescence, leading to clearer and more reliable data.
- **Conservation of Primary Antibodies:** The significant signal amplification allows for the use of higher dilutions of primary antibodies, reducing reagent costs and minimizing potential background from non-specific antibody binding.
- **Detection of Rare Events:** The enhanced sensitivity is critical for identifying and characterizing rare cell populations, such as antigen-specific T-cells, circulating tumor cells, or stem cells.

Applications in Research and Drug Development

- **Signal Transduction Pathway Analysis:** Enables the sensitive detection of phosphorylated proteins and other signaling molecules, even with subtle changes in expression, providing deeper insights into drug efficacy and mechanism of action.
- **Immunophenotyping:** Allows for the detailed characterization of heterogeneous cell populations, including rare immune cell subsets, based on the expression of intracellular markers.
- **Biomarker Discovery:** Facilitates the identification and validation of low-abundance protein biomarkers in various disease models.
- **Minimal Residual Disease (MRD) Detection:** Offers a highly sensitive method for detecting rare cancer cells, which is crucial for monitoring treatment response and predicting relapse.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Intracellular Staining with Cy7 Tyramide TSA



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